BenchChemオンラインストアへようこそ!

4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Anticancer cytotoxicity MCF-7 cell line MTT assay

4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-90-3), designated compound 3p in a recent study, belongs to a series of 1,3,4-thiadiazole derivatives bearing an N-phenylacetamide thioether side chain and varied benzamide substituents. Designed as part of a dual EGFR/COX-2 inhibitor program inspired by Alpelisib, 3p carries a 4-methoxy group on the benzamide ring and an unsubstituted phenylamino moiety (R1 = H).

Molecular Formula C18H16N4O3S2
Molecular Weight 400.47
CAS No. 392290-90-3
Cat. No. B2443617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392290-90-3
Molecular FormulaC18H16N4O3S2
Molecular Weight400.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H16N4O3S2/c1-25-14-9-7-12(8-10-14)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24)
InChIKeyXOIXRRGDNBTGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-90-3): A Structurally Characterized, Biologically Inactive Analog in a Dual EGFR/COX-2 Inhibitor Series


4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-90-3), designated compound 3p in a recent study, belongs to a series of 1,3,4-thiadiazole derivatives bearing an N-phenylacetamide thioether side chain and varied benzamide substituents. Designed as part of a dual EGFR/COX-2 inhibitor program inspired by Alpelisib, 3p carries a 4-methoxy group on the benzamide ring and an unsubstituted phenylamino moiety (R1 = H) [1]. Full spectral characterization—IR, 1H NMR, 13C NMR, and HRMS—has been reported, confirming its structure and purity. In head-to-head biological evaluation within the same study, 3p displays no meaningful cytotoxicity against A549 lung or MCF-7 breast cancer cells (IC50 > 100 µM) and exhibits negligible COX-2 enzyme inhibition (IC50 > 1000 µM), in stark contrast to several co-synthesized analogs [1]. This sharply defined biological inactivity, combined with its complete analytical characterization, positions 3p as a uniquely valuable negative-control reagent for assay development and structure–activity relationship (SAR) studies, rather than a therapeutic lead candidate.

Why a Generic 1,3,4-Thiadiazole-2-yl Benzamide Cannot Substitute for 4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide in Research Applications


The 1,3,4-thiadiazole-2-yl benzamide scaffold is highly sensitive to even single-atom substitutions on both the benzamide ring and the anilide portion of the thioether side chain. In the comprehensive study by Hidir et al. (2025), 20 compounds sharing the identical N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide core were synthesized and tested in parallel [1]. Changing the R2 substituent from 4-OCH3 (as in 3p) to other groups, or altering the R1 group on the aniline ring, produces profound shifts in biological activity—ranging from complete inactivity to sub-micromolar EGFR and COX-2 inhibition. For instance, 3p’s close analog 3u (R1 = SO2NH2, R2 = 4-OCH3) shows an MCF-7 IC50 of 6.415 ± 0.298 µM and COX-2 IC50 of 0.375 ± 0.016 µM, while 3p itself remains entirely inactive (IC50 > 100 µM and > 1000 µM, respectively) [1]. This demonstrates that the precise substitution pattern defines the biological profile; no generic thiadiazole-benzamide can reproduce the specific null-activity signature that makes 3p indispensable as a negative control and SAR reference.

Product-Specific Quantitative Evidence Guide for 4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (3p)


Head-to-Head Cytotoxicity Profiling in MCF-7 Breast Cancer Cells: 3p vs. Its Most Potent Analog 3u

In an MTT assay performed on the MCF-7 human breast adenocarcinoma cell line, compound 3p (the target compound) demonstrated no measurable cytotoxicity, with an IC50 exceeding 100 µM. In contrast, its structurally closest analog, 3u (R1 = SO2NH2, R2 = 4-OCH3), exhibited an IC50 of 6.415 ± 0.298 µM, showing a >15-fold increase in potency. The reference drug doxorubicin yielded an IC50 of 1.940 ± 0.084 µM in the same assay [1]. This head-to-head comparison, conducted within a single experimental run, unambiguously establishes 3p as a biologically inactive reference point for the series.

Anticancer cytotoxicity MCF-7 cell line MTT assay

COX-2 Enzyme Inhibition: 3p as the Only 4-Methoxy Derivative with Complete Loss of Activity

When evaluated for COX-2 enzyme inhibition in a cell-free assay, 3p exhibited an IC50 greater than 1000 µM, placing it among the least active compounds in the series. In sharp contrast, the 4-fluoro analog 3s (R1 = F, R2 = 4-OCH3) displayed a COX-2 IC50 of 8.401 ± 0.370 µM, and the sulfonamide analog 3u achieved an IC50 of 0.375 ± 0.016 µM—a potency comparable to the selective COX-2 inhibitor nimesulide (IC50 1.684 ± 0.079 µM) [1]. The clinically used COX-2 inhibitor celecoxib served as an additional benchmark (IC50 0.132 ± 0.005 µM). Even within the 4-methoxy sub-series, 3p is uniquely devoid of any COX-2 inhibitory activity.

COX-2 inhibition In vitro enzyme assay Anti-inflammatory

Normal Cell Cytotoxicity Profile: 3p Exhibits No Detectable Toxicity Against NIH3T3 Fibroblasts

In parallel cytotoxicity testing on the non-tumorigenic NIH3T3 mouse embryonic fibroblast cell line, 3p showed no measurable cytotoxicity (IC50 > 100 µM). While several active analogs such as 3r (IC50 47.608 ± 1.774 µM) and 3u (IC50 55.762 ± 2.112 µM) displayed moderate toxicity toward normal cells, 3p joined 3t as one of only two 4-methoxy derivatives with NIH3T3 IC50 values exceeding 100 µM [1]. This data point is critical for interpreting selectivity windows: compounds that kill cancer cells but spare normal cells are considered more desirable, and 3p defines the fully non-toxic baseline against which such selectivity must be measured.

Selectivity index NIH3T3 fibroblast Normal cell toxicity

Full Analytical Characterization Package: IR, 1H NMR, 13C NMR, and HRMS Data Available for 3p

The study by Hidir et al. (2025) provides comprehensive spectral data for all 20 synthesized compounds, including 3p. Specifically for the 3p–3u sub-series (compounds bearing the 4-methoxy benzamide group), the methoxy (–OCH3) protons were observed as singlets in the 1H NMR spectrum within the 3.81–4.03 ppm range, and the corresponding 13C NMR resonance appeared at 55.74–55.90 ppm. The amide N–H proton adjacent to the thiadiazole ring was observed as singlets or multiplets in the 13.22–13.30 ppm range, while the –CH2– bridge protons common to all structures appeared as singlets between 4.07 and 4.31 ppm. High-resolution mass spectra (HRMS) were obtained via electrospray ionization, confirming the molecular formula C18H16N4O3S2 (calculated MW 400.47) [1]. This level of analytical documentation exceeds what is typically available for commercially sourced building blocks and enables direct use of 3p as a chromatography or mass spectrometry reference standard.

Analytical reference standard Spectral characterization Quality control

SAR Context: 3p Defines the Activity Floor for the R2 = 4-OCH3 Sub-Series

Within the 4-methoxy benzamide sub-series (compounds 3p, 3r, 3s, 3t, 3u), systematic variation of the R1 substituent on the aniline ring produces a clear activity gradient. With R1 = H (3p), all biological readouts—A549 cytotoxicity, MCF-7 cytotoxicity, NIH3T3 cytotoxicity, and COX-2 inhibition—return IC50 values exceeding the highest tested concentration (≥100 µM for cell assays, ≥1000 µM for COX-2). Introducing electron-withdrawing groups at R1 progressively restores activity: 4-F (3s) yields COX-2 IC50 8.401 µM; 4-SO2NH2 (3u) yields COX-2 IC50 0.375 µM and MCF-7 IC50 6.415 µM [1]. This demonstrates that the hydrogen atom at R1 renders the molecule biologically silent, establishing 3p as the definitive lower-bound reference for evaluating the contribution of R1 substituents to target engagement and cellular potency.

Structure-activity relationship Medicinal chemistry R1 substitution effect

Validated Application Scenarios for 4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (3p) Based on Published Evidence


Negative Control for MCF-7 Breast Cancer Cytotoxicity Screening Panels

In any MCF-7 cytotoxicity assay employing the MTT protocol, 3p can be included as a fully characterized negative control with a confirmed IC50 > 100 µM. Unlike vehicle-only controls, 3p shares the molecular weight, lipophilicity, and thiadiazole scaffold of active test compounds in this series, providing a more rigorous control for non-specific cytotoxicity attributable to the chemical scaffold rather than the specific pharmacophore [1]. Procurement of 3p alongside active analogs such as 3u enables side-by-side testing that strengthens statistical confidence in hit identification.

Null Reference Standard for COX-2 Enzyme Inhibition Assays

For laboratories running COX-2 inhibitor screening campaigns, 3p provides a validated inactive reference compound (COX-2 IC50 > 1000 µM) that is structurally matched to the active series members. When used in parallel with the reference inhibitors ibuprofen, nimesulide, and celecoxib—whose IC50 values are precisely reported in the same study—3p helps establish the assay's dynamic range and confirms that observed inhibition is target-specific rather than an artifact of compound aggregation or non-specific enzyme binding [1].

Analytical Reference Standard for HPLC, LC-MS, and NMR Method Development

With published 1H NMR, 13C NMR, IR, and HRMS data available, 3p is immediately deployable as an analytical reference standard for chromatographic method development and system suitability testing. The characteristic spectral features—particularly the methoxy singlet at δ 3.81–4.03 ppm in 1H NMR and the corresponding 13C resonance at 55.74–55.90 ppm—provide clear, reproducible markers for identity confirmation and purity assessment of this compound and structurally related analogs [1]. Procuring 3p eliminates the need for costly in-house re-characterization.

SAR Anchor Point for R1 Substituent Optimization in Thiadiazole-Benzamide Lead Series

Medicinal chemistry teams optimizing the R1 position of the N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide scaffold require 3p as the baseline R1 = H reference. Its uniformly null activity profile (A549 IC50 > 100 µM, MCF-7 IC50 > 100 µM, NIH3T3 IC50 > 100 µM, COX-2 IC50 > 1000 µM) quantitatively defines the contribution of the hydrogen substituent to biological activity. When compared against data for R1 = F (3s), R1 = CF3 (3r), R1 = Cl (3t), and R1 = SO2NH2 (3u)—all generated under identical experimental conditions—3p enables precise calculation of the activity gain attributable to each alternative substituent, directly informing the next round of molecular design [1].

Quote Request

Request a Quote for 4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.